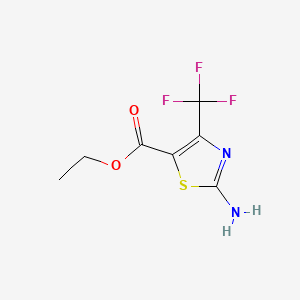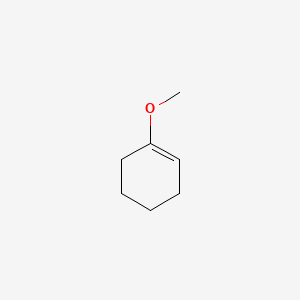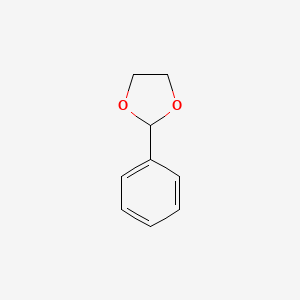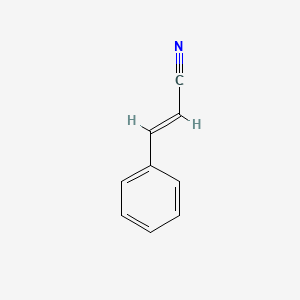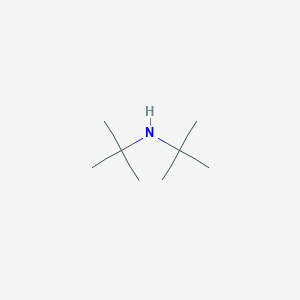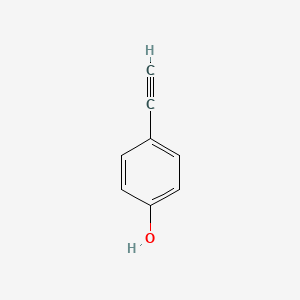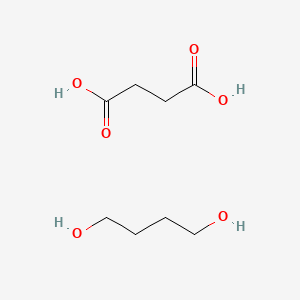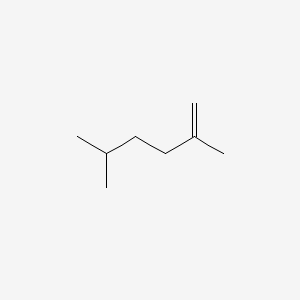
Pentyl acrylate
概要
説明
Pentyl acrylate is a compound with the molecular formula C8H14O2 . It is also known by other names such as 2-Propenoic acid, pentyl ester, and N-PENTYL ACRYLATE .
Synthesis Analysis
While specific synthesis methods for pentyl acrylate were not found, acrylates in general can be synthesized using free radical polymerization .
Molecular Structure Analysis
The molecular structure of pentyl acrylate consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass is 142.196 Da and the monoisotopic mass is 142.099380 Da .
Physical And Chemical Properties Analysis
Pentyl acrylate is part of the family of acrylates, which are known for their diverse properties. Acrylates are rubbery, soft, and tough. They have good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .
科学的研究の応用
Biomedical Applications: Contact Lenses and Bone Cements
Pentyl acrylate, as part of the acrylate family, has been utilized in various biomedical applications. Its polymers are known for their transparency and elasticity, which are essential properties for contact lenses . Additionally, the toughness and hardness of acrylate polymers make them suitable for use in bone cements . These materials are often used in orthopedics to anchor implants to bone structures .
Tissue Engineering: Scaffolds
In the field of tissue engineering , Pentyl acrylate can be used to create scaffolds that provide structural support for cell growth and tissue development. The ability to tailor the porosity and morphology of these scaffolds is crucial for mimicking the natural cellular environment .
Dental Applications: Restoratives and Adhesives
Dental restoratives and adhesives benefit from the properties of Pentyl acrylate. Its polymers can be formulated to achieve the desired mechanical performance, fluid diffusion, and antimicrobial capacity, which are significant for dental applications .
Coatings and Paints
The acrylate polymers, derived from Pentyl acrylate, exhibit excellent characteristics such as super-absorbency and transparency . These properties are advantageous in the production of coatings and paints, providing durability and a clear finish .
Textile Industry: Performance Fabrics
In the textile industry, Pentyl acrylate is used to enhance the performance of fabrics. It imparts qualities like flexibility, toughness, and resistance to environmental factors, making it ideal for outdoor and technical apparel .
Advanced Fabrication Techniques: Composites and Nanocomposites
Pentyl acrylate can be incorporated into composites and nanocomposites, combining it with other materials like fibers or nanoparticles. This application is particularly relevant in creating materials with a wide range of properties for bioengineering and regenerative medicine , where the manipulation of both physical and biological properties is essential .
Safety and Hazards
将来の方向性
Reactive distillation (RD) is a process intensification concept that combines (catalyzed) reaction and separation into a single unit. This process improves productivity and selectivity, reduces energy usage, eliminates the need for solvents, and leads to highly-efficient systems with improved sustainability metrics . This could potentially be applied to the production of pentyl acrylate in the future.
作用機序
Target of Action
Pentyl acrylate, a derivative of acrylic acid, primarily targets the process of polymerization . It is used in the creation of polyacrylates, which are high-value polymers found in a variety of industrial applications . The primary role of pentyl acrylate is to contribute to the formation of these polymers, influencing their physical and chemical properties .
Mode of Action
The mode of action of pentyl acrylate involves its interaction with the polymerization process. Pentyl acrylate, like other acrylates, contains a vinyl group, which consists of two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group . This structure allows pentyl acrylate to participate in polymerization reactions, contributing to the formation of polyacrylates .
Biochemical Pathways
The biochemical pathways affected by pentyl acrylate primarily involve the synthesis of polyacrylates. The polymerization of pentyl acrylate follows Bernoullian statistics, as studied using carbonyl and OCH2 resonances . The resulting polyacrylates can have a wide range of physical and chemical properties, influenced by factors such as the choice of side groups and the copolymer system .
Result of Action
The result of pentyl acrylate’s action is the formation of polyacrylates, which have a wide range of applications due to their diverse physical and chemical properties . For example, poly(pentyl acrylate) is used as a viscosity index improver because of its large pendant group . The properties of these polymers are greatly influenced by their microstructure, which involves the monomer distribution in the polymer chain and the stereochemical arrangement of various groups .
特性
IUPAC Name |
pentyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-10-8(9)4-2/h4H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDDEWDFUNBUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37017-37-1 | |
| Record name | 2-Propenoic acid, pentyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37017-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5062764 | |
| Record name | 2-Propenoic acid, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl acrylate | |
CAS RN |
2998-23-4 | |
| Record name | Pentyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Pentyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGR67MY1N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the phase behavior of Pentyl acrylate with Carbon dioxide under high pressure and how does this relate to its solubility?
A1: Pentyl acrylate exhibits Type-I phase behavior with CO2 under high pressure, meaning it becomes increasingly soluble in CO2 with increasing temperature at a constant pressure. [] This is a valuable property for processes like supercritical fluid extraction and polymerization.
Q2: What is the significance of characterizing the microstructure of acrylonitrile/Pentyl acrylate copolymers?
A2: Understanding the microstructure of copolymers, such as the distribution of monomer sequences, provides crucial insights into their macroscopic properties. [] Techniques like 1D and 2D NMR spectroscopy allow researchers to determine copolymer composition, comonomer reactivity ratios, and the distribution of different triads within the copolymer chain, ultimately aiding in tailoring materials with specific desired characteristics.
Q3: How does the polymerization mechanism of Pentyl acrylate influence its stereochemical structure?
A3: NMR studies indicate that the homopolymerization of Pentyl acrylate follows Bernoullian statistics. [] This means that the addition of each monomer unit to the growing polymer chain is independent of the stereochemistry of the previous unit, leading to a random distribution of configurational isomers (isotactic, syndiotactic, atactic) within the final polymer.
Q4: Can Pentyl acrylate be used to synthesize complex polymer architectures, and if so, what methods are employed?
A4: Yes, Pentyl acrylate can be utilized in synthesizing diverse multiblock copolymers. [] One approach involves combining enzymatic monomer transformation with a photocontrolled polymerization technique called photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT). This method allows for high monomer conversion and end-group fidelity, enabling the sequential addition of different monomers to create intricate polymer structures with tailored properties.
Q5: How does the structure of an acrylate monomer influence its polymerization rate in the presence of methylated β-cyclodextrin?
A5: Studies have shown a correlation between the hydrophobicity of acrylate monomers and their polymerization rates when complexed with methylated β-cyclodextrin in water. [] As the hydrophobicity of the acrylate monomer (from propyl acrylate to hexyl acrylate) increases, the initial rate of polymerization also increases. This suggests that the inclusion of hydrophobic monomers within the hydrophobic cavity of cyclodextrin can significantly influence the kinetics of polymerization in aqueous media.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




